molecular formula C12H10S B1225116 4-Phenylthiophenol CAS No. 19813-90-2

4-Phenylthiophenol

Cat. No. B1225116
CAS RN: 19813-90-2
M. Wt: 186.27 g/mol
InChI Key: KRVHFFQFZQSNLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylthiophenol and its derivatives involves multiple steps, including halogenation, Negishi coupling, and the use of palladium catalysts. One notable method involves the synthesis of supercrowded 2,3,4,5-tetraferrocenylthiophene, which highlights the complexity and versatility in synthesizing thiophene derivatives through multi-step reactions, including Negishi ferrocenylation (Hildebrandt et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives reveals significant details about their chemical behavior and potential applications. Crystal structure and Hirshfeld surface analysis are crucial techniques for understanding the interactions and molecular geometry of such compounds. These analyses provide insights into the intermolecular interactions and the influence of substituents on the overall molecular architecture (Salian et al., 2018).

Chemical Reactions and Properties

4-Phenylthiophenol undergoes various chemical reactions, highlighting its reactivity and functional versatility. Its ability to participate in Suzuki–Miyaura reactions, for instance, underlines its utility in forming complex organic structures and its potential in materials science and organic electronics. The specific reactivity of thiophene derivatives can lead to the formation of structures with unique electronic and optical properties, which are crucial for applications in organic electronics (Hassan et al., 2012).

Physical Properties Analysis

The physical properties of 4-Phenylthiophenol derivatives, such as thermal stability, solubility, and phase behavior, are essential for their application in various fields. For example, the study of phenylthiophene-based liquid crystalline compounds reveals the impact of molecular structure on thermal and mesomorphic behaviors, indicating their potential use in liquid crystal displays and other photonic devices (Ahmed & Aboelnaga, 2021).

Chemical Properties Analysis

The chemical properties of 4-Phenylthiophenol, including its electron-donating and accepting capabilities, influence its role in synthesizing conjugated polymers and materials with desirable electrical and optical characteristics. The synthesis and study of polythiophene derivatives, for example, demonstrate the importance of thiophene units in adjusting the electronic properties of polymers for use in organic electronics and photovoltaics (Facchetti et al., 2004).

Scientific Research Applications

1. Semiconductor Applications

4-Phenylthiophenol and related compounds have been extensively studied in the context of semiconductor applications. For instance, compounds like diperfluorooctyl-substituted phenylene-thiophene oligomers exhibit n-type semiconductor properties, useful in organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004). Similarly, 2,6-diarylnaphtho[1,8-bc:5,4-b'c']dithiophenes, with aryl groups including phenyl, demonstrate good performance in organic thin-film transistors (Takimiya et al., 2005).

2. Electrochemical Research

4-Phenylthiophenol derivatives are also significant in electrochemical studies. For example, the electrochemical transformation of 4-aminothiophenol (4-ATP) on gold electrodes in neutral solutions has been explored, offering insights into electrochemical mechanisms and surface interactions (Raj et al., 2001). This research is pivotal for understanding the electrochemical behavior of thiophene-based compounds.

3. Sensor Development

Thiophene derivatives including 4-Phenylthiophenol are used in developing sensors. A study focusing on the functionalization of 4-aminothiophenol on gold electrodes demonstrates its application in simultaneously determining dopamine and ascorbic acid, highlighting its potential in sensor technology (Zhang et al., 2004).

4. Material Science and Nanotechnology

In the field of materials science and nanotechnology, 4-Phenylthiophenol-related compounds are significant. For instance, the study of carbodithioate-containing oligo- and polythiophenes emphasizes their utility for the surface functionalization of semiconductor and metal nanoparticles, a crucial aspect in nanotechnology applications (Querner et al., 2006).

5. Organic Electronics

The synthesis of various polythiophene derivatives, including those related to 4-Phenylthiophenol, has implications for organic electronics, particularly in the development of polymer solar cells and electrochromic materials (Hou et al., 2006).

Safety And Hazards

Safety data sheets indicate that exposure to 4-Phenylthiophenol should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-phenylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVHFFQFZQSNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375145
Record name 4-Phenylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylthiophenol

CAS RN

19813-90-2
Record name 4-Phenylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19813-90-2
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Synthesis routes and methods

Procedure details

The reaction of p-hydroxybiphenyl with dimethylthiocarbamoyl chloride followed by Newman-Kwart rearrangement and finally hydrolysis (see J. Het. Chem. 15, 281 (1978) and WO 96/25 936) affords 4-mercaptobiphenyl only in a yield of 39%.
Quantity
0 (± 1) mol
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reactant
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Quantity
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Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JW Tye - 60th Annual Report on Research Under Sponsorship … - acswebcontent.acs.org
… In our hands, the published procedures for the synthesis of 4-phenylthiophenol … 4-phenylthiophenol synthesis works quite well on a reduced scale. We combined the 4-phenylthiophenol …
Number of citations: 2 acswebcontent.acs.org
DS Tarbell, DP Harnish - Journal of the American Chemical …, 1952 - ACS Publications
… sulfide evolution from pthiocresol, ß-thionaphthol, and 4-phenylthiophenol, and hence kinetic runs … bromide in chlorobenzene solution formed biphenyl from 4-phenylthiophenol. AlBr, …
Number of citations: 34 pubs.acs.org
YJ Tang, WL Fang, K Ren, XF Guo, H Wang - Analyst, 2021 - pubs.rsc.org
… In this study, we designed and synthesized a homodimer fluorescent probe, namely 1,3,5,7-tetramethyl-8-(4′-phenylthiophenol)-boron difluoride-dipyrrole methane dimer (D-TMSPB), …
Number of citations: 3 pubs.rsc.org
AJ Neale, PJS Bain, TJ Rawlings - Tetrahedron, 1969 - Elsevier
… However, neither diphenyl sulphide nor 4-phenylthiophenol (4-C6H,SC6H,0H) are changed after heating in alkaline phenol under the conditions of the rearrangements and although it …
Number of citations: 12 www.sciencedirect.com
HF Wilson, DS Tarbell - Journal of the American Chemical Society, 1950 - ACS Publications
… Several substituted thiophenols (2-thionaphthol, 4-phenylthiophenol, thiosalicylic acid) were found to be decomposed by aluminumbromide, with evolution of hydrogen sulfide,7 and 4-…
Number of citations: 28 pubs.acs.org
YM Sung, FC Hsu, YF Chen - Solar energy materials and solar cells, 2014 - Elsevier
Interface control is an important issue in polymer based solar cells because the influence of interface property on bulk heterojunction transport can govern the device performance. We …
Number of citations: 25 www.sciencedirect.com
GR Brown, DS Clarke, AJ Foubister… - Journal of medicinal …, 1996 - ACS Publications
… iodide with 4-phenylphenol or 4-phenylthiophenol (respectively) in the presence of NaOH and … was prepared from 3-chloroquinuclidine and 4-phenylthiophenol in the presence of NaH, …
Number of citations: 97 pubs.acs.org
YH Wu, CS Hamilton - Journal of the American Chemical Society, 1952 - ACS Publications
… evolution from pthiocresol, ß-thionaphthol, and 4-phenylthiophenol, and hence kinetic runs … aluminum bromide in chlorobenzene solution formed biphenyl from 4-phenylthiophenol. …
Number of citations: 2 pubs.acs.org
RG Child, AC Osterberg, AE Sloboda… - Journal of …, 1977 - Elsevier
… The preparation of the sulfonyl (in place of carbonyl) analog of 1 required the preparation of 4-phenylthiophenol from diazotized 4-aminobiphenyl followed by condensation with 3-…
Number of citations: 54 www.sciencedirect.com
MT Rubino, M Agamennone… - ChemMedChem …, 2009 - Wiley Online Library
… Compound 4 was obtained by alkylation of 4-phenylthiophenol, readily prepared by reduction of the commercially available biphenylsulfonyl chloride in the presence of …

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